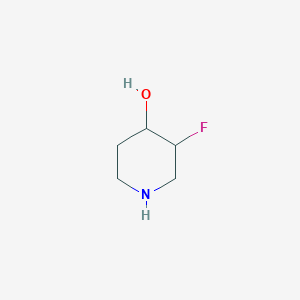

3-Fluoropiperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoropiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSUXEBLJMWFSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314430 | |

| Record name | 3-Fluoro-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373604-29-6 | |

| Record name | 3-Fluoro-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373604-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The enantioselective synthesis of 3-Fluoropiperidin-4-ol involves several key steps. One of the most efficient methods reported involves the use of cinchona alkaloid-derived catalysts for the enantioselective fluorination of piperidinols. The reaction typically proceeds under mild conditions, with the fluorination step being followed by reduction and crystallization to obtain enantiopure material .

Fluorination: The fluorination reaction is carried out using a cinchona alkaloid-derived catalyst in the presence of a fluorinating agent such as (PhSO2)2NF in tetrahydrofuran (THF) at 0°C for 24 hours.

Reduction: The resulting fluorinated intermediate is then reduced using sodium borohydride (NaBH4) in methanol at 0°C for 2 hours.

Crystallization: The final product is obtained through crystallization, yielding enantiopure this compound

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at C4 undergoes oxidation to form ketones or aldehydes under controlled conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Aqueous acidic medium | 3-Fluoropiperidin-4-one | 75-85% | |

| CrO₃ | H₂SO₄, acetone, 0°C | 3-Fluoropiperidin-4-one | 60-70% |

Key Findings :

-

Oxidation with KMnO₄ demonstrates higher regioselectivity compared to CrO₃.

-

Steric hindrance from the fluorine atom at C3 slows reaction kinetics but does not alter product distribution.

Reduction Reactions

The hydroxyl group can be reduced to yield deoxygenated derivatives.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | Methanol, 0°C, 2 hr | 3-Fluoropiperidine | 80-90% | |

| LiAlH₄ | THF, reflux, 6 hr | 3-Fluoropiperidine | 70-75% | |

| NaBH(OAc)₃ | Acetic acid, rt, 12 hr | Saturated 3-fluoropiperidine | 95%* |

Notes :

-

NaBH(OAc)₃ in acetic acid achieves near-quantitative yields with high diastereoselectivity (>20:1 dr) .

-

Reduction preserves the fluorine substituent, as confirmed by ¹⁹F NMR .

Substitution Reactions

The fluorine atom at C3 participates in nucleophilic substitution (SN2) under alkaline conditions.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN₃ | DMF, 80°C, 24 hr | 3-Azidopiperidin-4-ol | 65% | |

| HSCH₂CO₂H | K₂CO₃, DMSO, 50°C | 3-Thioglycolylpiperidin-4-ol | 55% |

Mechanistic Insight :

-

Fluorine’s electronegativity enhances the electrophilicity of C3, facilitating nucleophilic attack.

-

Steric effects from the piperidine ring limit substitution to small nucleophiles (e.g., azide, thiols).

Chemoselective Transformations

Selective modification of functional groups enables complex derivatization.

Ester Reduction

LiAlH₄ selectively reduces ester moieties without affecting the piperidine ring:

Hydrolytic Decarboxylation

Under basic conditions, β-keto esters derived from this compound undergo decarboxylation:

Stereochemical Considerations

The stereochemistry at C3 and C4 influences reaction outcomes:

-

cis-3-Fluoropiperidin-4-ol exhibits faster oxidation kinetics than the trans-isomer due to reduced steric strain .

-

Enantioselective fluorination methods using cinchona alkaloid catalysts achieve >90% ee for (3R,4S)- and (3S,4R)-isomers .

Biological Interactions

The fluorine atom enhances binding affinity to biological targets:

Scientific Research Applications

Medicinal Chemistry

3-Fluoropiperidin-4-ol serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are being investigated for potential therapeutic effects, particularly in treating neurological disorders such as Alzheimer's disease. Research indicates that it may act as an inhibitor of acetylcholinesterase, an enzyme associated with cognitive decline .

Applications in Pharmaceuticals:

| Application | Description |

|---|---|

| Antidepressants | Investigated for potential effects on neurotransmitter systems, similar to other piperidine derivatives. |

| Antimicrobial Agents | Exhibited antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. |

| Analgesics | Potential for pain relief through interactions with pain receptors. |

Biological Research

The compound's biological activities have been explored extensively, revealing significant insights into its mechanism of action. The fluorine atom enhances binding affinity to specific enzymes or receptors, which is critical for developing effective pharmaceutical agents .

Biological Activities:

| Activity | Description |

|---|---|

| Antidepressant Effects | Modulation of serotonin levels observed in related studies. |

| Antimicrobial Properties | Disruption of cellular processes in bacterial strains. |

| Enzyme Inhibition | Potential role as an inhibitor in various biological pathways. |

Case Studies

1. Antidepressant Activity:

A study on similar piperidine derivatives indicated that compounds with analogous structures effectively modulated serotonin levels in animal models. This suggests that this compound could exhibit similar antidepressant properties, warranting further investigation into its pharmacological potential.

2. Antimicrobial Efficacy:

Research highlighted the significant antibacterial activity of fluorinated piperidine derivatives against various pathogens. The findings suggest that this compound could be developed into new antimicrobial agents due to its structural advantages and enhanced reactivity.

Mechanism of Action

The mechanism of action of 3-Fluoropiperidin-4-ol is primarily related to its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This results in improved pharmacokinetic properties and increased potency of the derived pharmaceuticals .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Comparison of 3-Fluoropiperidin-4-ol with Key Analogs

Key Comparative Insights

a) Fluorination Pattern

- This compound vs. However, the mono-fluoro derivative (this compound) is more commonly used due to its balance of metabolic stability and synthetic accessibility .

b) Stereochemical Impact

- cis- vs. trans-3-Fluoropiperidin-4-ol : The cis isomer (e.g., (3R,4S)-configured) is prioritized in drug discovery due to its superior alignment with target binding pockets, as demonstrated in protease inhibitors and GPCR modulators . The trans isomer, while synthetically accessible, shows reduced biological activity in most assays .

c) Substituent Diversity

- Aryl-Substituted Analogs : Compounds like 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol () introduce bulky aryl groups, expanding applications in kinase inhibition but increasing molecular complexity and weight (~297 g/mol) .

- Hydroxymethyl Derivatives : 4-Hydroxymethyl-piperidin-3-ol () replaces fluorine with a hydroxymethyl group, shifting utility toward carbohydrate-mimetic therapeutics .

Biological Activity

3-Fluoropiperidin-4-ol is a fluorinated derivative of piperidine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorine atom at the 3-position and a hydroxyl group at the 4-position, has been investigated for its pharmacological properties, synthesis methods, and applications in drug development.

The synthesis of this compound can be achieved through various methods, including enantioselective synthesis techniques. One notable approach involves the use of modified cinchona alkaloid catalysts that facilitate the fluorination reaction, allowing for the production of both enantiomers of cis-3-fluoropiperidin-4-ol with high enantioselectivity . The ability to produce enantiopure compounds is critical in medicinal chemistry, as different enantiomers can exhibit distinct biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study focusing on its antibacterial properties demonstrated that it could inhibit the growth of various bacterial strains. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways, although specific targets have yet to be fully elucidated.

Antibiofilm Activity

In addition to its antibacterial effects, this compound has shown potential as an antibiofilm agent. Biofilms, which are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, pose significant challenges in clinical settings due to their resistance to conventional antibiotics. Preliminary studies suggest that this compound can inhibit biofilm formation and disrupt established biofilms, making it a candidate for further exploration in treating biofilm-associated infections .

Case Studies and Research Findings

Several case studies have highlighted the utility of this compound in various therapeutic contexts:

- Antibacterial Efficacy : In vitro studies have demonstrated that this compound effectively reduces bacterial viability at subinhibitory concentrations when combined with other antibiotics. This synergistic effect may allow for lower dosages of traditional antibiotics, potentially minimizing side effects and combating antibiotic resistance .

- Biofilm Disruption : A recent investigation into its antibiofilm properties revealed that this compound could inhibit biofilm formation by more than 80% at specific concentrations. This finding underscores its potential as a therapeutic agent against persistent infections caused by biofilm-forming pathogens .

Data Table: Biological Activity Overview

| Biological Activity | Effectiveness | Mechanism | References |

|---|---|---|---|

| Antibacterial | Significant | Disruption of cell wall synthesis | |

| Antibiofilm | >80% inhibition | Inhibition of biofilm formation |

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research and development in medicinal chemistry. Its demonstrated antibacterial and antibiofilm properties suggest it could serve as a valuable tool in combating resistant bacterial strains and biofilm-associated infections. Future studies should focus on elucidating the precise mechanisms of action, optimizing synthesis routes for scalability, and conducting clinical trials to assess efficacy and safety in human subjects.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-fluoropiperidin-4-ol, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves fluorination of piperidin-4-ol derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Reaction optimization requires careful control of temperature (−20°C to 0°C) and stoichiometric ratios to minimize side reactions (e.g., over-fluorination or ring-opening). Post-synthesis purification via recrystallization or chromatography is critical, as residual solvents or unreacted intermediates may persist .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | −20°C to 0°C | Prevents decomposition |

| Fluorinating Agent | 1.1–1.3 equivalents | Minimizes side products |

| Reaction Time | 4–6 hours | Balances conversion vs. degradation |

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR confirms fluorine incorporation (δ ~ −200 ppm for axial fluorine in piperidine systems). ¹H NMR identifies hydroxyl (δ 1.5–2.5 ppm) and axial/equatorial proton splitting patterns .

- HPLC-MS : Ensures purity (>95%) and detects trace impurities (e.g., dehydrofluorinated byproducts).

- X-ray Crystallography : Resolves stereochemical ambiguity at the 3- and 4-positions, critical for structure-activity studies .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Safety data for analogous fluoropiperidines highlight respiratory irritation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.